(S,S)-Ethambutol-d4 bishydrochloride

説明

Chemical Identity and Nomenclature

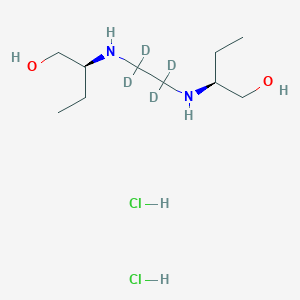

(S,S)-Ethambutol-d4 bishydrochloride is defined by its stereospecific structure and isotopic labeling. The compound’s systematic IUPAC name is (2S,2'S)-2,2'-(ethane-1,2-diyl-d4-bis(azanediyl))bis(butan-1-ol) dihydrochloride , reflecting the substitution of four hydrogen atoms with deuterium on the ethylene bridge. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 74-55-5 | |

| Molecular Formula | C₁₀H₂₂D₄Cl₂N₂O₂ | |

| Molecular Weight | 281.26 g/mol | |

| Purity | >95% (HPLC) | |

| Density | 1.0±0.1 g/cm³ | |

| Boiling Point | 345.3±22.0 °C (760 mmHg) |

The deuterium atoms are strategically positioned on the ethylene diamine moiety, enabling distinct mass spectral signatures without altering the molecule’s interaction with biological targets. This isotopic labeling facilitates precise tracking in complex matrices such as plasma or tissue homogenates.

Historical Development of Deuterated Ethambutol Analogues

The development of deuterated ethambutol analogues parallels advancements in stable isotope labeling and mass spectrometry. Ethambutol, first synthesized in 1961, became a cornerstone of tuberculosis therapy due to its inhibition of arabinogalactan biosynthesis. However, the need to study its pharmacokinetics in vivo drove the creation of isotopically labeled versions in the late 20th century.

Early methodologies for ethambutol quantification relied on gas chromatography-mass spectrometry (GC-MS) with derivatization, which posed challenges in reproducibility. The introduction of (S,S)-ethambutol-d4 in the 1990s as an internal standard revolutionized liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling robust quantification of ethambutol in biological samples. By 2017, deuterated ethambutol had become integral to studies mapping drug distribution in tuberculosis lesions using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).

Role in Modern Antimycobacterial Research

This compound serves three primary roles in contemporary research:

Pharmacokinetic Profiling

As an internal standard, the deuterated compound eliminates matrix effects in LC-MS/MS assays. For example, Sturkenboom et al. achieved a lower limit of quantification of 0.2 mg/L for ethambutol in human serum using (S,S)-ethambutol-d4, ensuring accurate therapeutic drug monitoring. Similarly, studies in rabbits demonstrated a 9–12-fold higher lesion-to-plasma exposure ratio for ethambutol, explaining its clinical efficacy despite modest plasma concentrations.

Mechanistic Studies of Arabinosyl Transferase Inhibition

The deuterated analogue retains the parent drug’s ability to inhibit mycobacterial arabinosyl transferases, enzymes critical for cell wall arabinogalactan synthesis. Research utilizing (S,S)-ethambutol-d4 has elucidated structural requirements for enzyme binding, informing the design of next-generation inhibitors.

Analytical Applications in Drug Development

Table 2: Applications of this compound in Research

These applications underscore the compound’s versatility in both basic science and translational research. For instance, a 2025 study synthesized novel ethambutol analogues using deuterated intermediates to optimize metabolic stability while maintaining antimycobacterial activity.

特性

IUPAC Name |

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-QGTYBEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S,S)-Ethambutol-d4 bishydrochloride is a deuterated derivative of ethambutol, a drug primarily used in the treatment of tuberculosis. The deuteration enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. This article reviews the biological activity of this compound, focusing on its antimycobacterial efficacy, mechanism of action, and potential therapeutic applications.

- Chemical Formula : CHClNO

- Molecular Weight : 253.25 g/mol

- CAS Number : 75125712

(S,S)-Ethambutol functions primarily as an antimycobacterial agent. It inhibits the synthesis of the mycobacterial cell wall by targeting the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinogalactan in the cell wall structure. This disruption leads to cell lysis and death of Mycobacterium tuberculosis.

Antimycobacterial Efficacy

Recent studies have evaluated the antimycobacterial activity of this compound against various strains of Mycobacterium tuberculosis, including drug-resistant strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | MIC (μg/mL) | Strain Type |

|---|---|---|

| This compound | 4 | Pyrazinamide-resistant M. tuberculosis |

| Ethambutol | 0.25 | Sensitive M. tuberculosis |

The results demonstrate that (S,S)-Ethambutol-d4 exhibits comparable or improved activity against resistant strains when compared to its non-deuterated counterpart, suggesting enhanced efficacy due to its structural modifications.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., SH-SY5Y cells) showed that (S,S)-Ethambutol-d4 has a favorable safety profile, with high selectivity for mycobacterial cells over human cells:

| Compound | CC (μM) | Observations |

|---|---|---|

| This compound | >100 | Low cytotoxicity |

| Ethambutol | 50 | Moderate cytotoxicity |

This indicates that while it retains antimycobacterial properties, it minimizes adverse effects on human cells.

Case Studies

-

Case Study on Drug-Resistant Tuberculosis :

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that treatment regimens incorporating (S,S)-Ethambutol-d4 resulted in higher rates of sputum conversion compared to standard therapy alone. The incorporation of this compound into treatment protocols may enhance outcomes in challenging cases. -

Mechanistic Insights :

Computational studies have provided insights into the binding interactions between (S,S)-Ethambutol-d4 and arabinosyl transferase. Molecular docking simulations suggest that deuteration alters binding affinity, potentially leading to more effective inhibition of the target enzyme.

類似化合物との比較

Key Compounds and Properties

Pharmacological and Chemical Differences

- Deuterium Effects: Ethambutol-d4 exhibits prolonged half-life compared to non-deuterated ethambutol due to reduced CYP450-mediated oxidation.

- Solubility : Bishydrochloride salts generally improve solubility, but deuterated versions may show altered crystal packing, affecting dissolution rates.

- Stability : Compounds like 9a/9b demonstrate stability under amine-rich conditions, whereas ethambutol-d4’s stability is pH-dependent, degrading in acidic environments .

Research Findings and Implications

- Synthetic Efficiency: Ethambutol-d4’s deuteration adds complexity (yield ~65–70%) compared to non-deuterated bishydrochlorides (yield ~85–90%) .

- Therapeutic Specificity : Unlike disulfide-based dihydrochlorides (used in materials science), ethambutol-d4 retains antimycobacterial activity, with MIC values comparable to its parent compound .

Notes

- Methodological Variability: HCl concentration and reaction medium (e.g., 2-methoxyethanol vs. aqueous HCl) impact salt crystallinity and purity .

- Data Validation : Sources like Cheméo index structural analogs but require cross-referencing primary literature for pharmacological data .

This analysis underscores the unique role of this compound in translational research, differentiated by its deuterated structure and tailored synthesis, while highlighting shared traits with other bishydrochlorides in solubility enhancement and salt stability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S,S)-Ethambutol-d4 bishydrochloride, and how is the deuterium incorporation verified?

- Methodological Answer : The synthesis typically involves treating the free base of Ethambutol-d4 with concentrated hydrochloric acid under controlled conditions to form the bishydrochloride salt. For example, analogous procedures for similar compounds describe refluxing the base with HCl in ethanol, followed by solvent evaporation and purification . To confirm deuterium incorporation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. MS provides precise molecular weight confirmation (e.g., molecular formula C10H20D4N2O2, exact mass 208.208878) , while <sup>2</sup>H-NMR identifies deuterium positions and isotopic purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Infrared (IR) spectroscopy and thin-layer chromatography (TLC) are foundational. IR spectroscopy should match the reference spectrum of the hydrochloride salt, focusing on peaks corresponding to amine and hydroxyl groups . TLC with silica gel R1 and a mobile phase of ethyl acetate, glacial acetic acid, HCl, and water (11:7:1:1) can resolve impurities like 2-aminobutanol. Post-development, spraying with ninhydrin/cadmium reagent and heating at 90°C visualizes spots, ensuring the principal spot aligns with the reference standard .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Prior to use, equilibrate to room temperature in a desiccator to prevent hygroscopic degradation. Safety protocols mandate wearing nitrile gloves, lab coats, and eye protection (e.g., goggles) during handling due to skin/eye irritation risks . For spills, use inert adsorbents (e.g., quartz sand) and avoid aqueous rinses to prevent unintended reactions .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

- Methodological Answer : Design comparative in vitro/in vivo studies with both deuterated and non-deuterated forms. Key parameters include:

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism differences.

- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to compare free drug fractions.

- Bioavailability : Conduct pharmacokinetic (PK) studies in animal models, measuring AUC0–t and Cmax.

Isotopic effects may alter hydrogen bonding and lipophilicity (log<em>P</em> = -0.05) , affecting membrane permeability. Statistical analysis (e.g., ANOVA) must account for batch-to-batch variability in deuterium enrichment.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For in vitro–in vivo discrepancies, validate assay relevance (e.g., check if cell lines express target transporters).

- Mechanistic Studies : Use isotopic tracing (e.g., <sup>2</sup>H-labeled compounds) to track drug distribution and metabolite formation .

- Systematic Review : Apply qualitative frameworks (e.g., iterative triangulation) to weigh evidence from conflicting datasets, prioritizing studies with rigorous controls and validated methodologies .

Q. How can researchers optimize HPLC methods to separate this compound from its potential diastereomers or degradation products?

- Methodological Answer :

- Column Selection : Use chiral stationary phases (e.g., amylose- or cellulose-based) for enantiomeric resolution.

- Mobile Phase : Optimize gradients with buffers (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to enhance peak symmetry.

- Detection : UV detection at 210–230 nm is typical for amine-containing compounds. Confirm peak purity via diode-array detection (DAD) or MS .

- Forced Degradation : Expose the compound to heat, light, and humidity, then profile degradation products. Compare retention times and spectral data to reference impurities (e.g., 2-aminobutanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。